N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine
Description
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine is an organic compound that features a furan ring, a methoxy-substituted phenyl ring, and a propan-2-amine backbone
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12(16-11-15-4-3-9-18-15)10-13-5-7-14(17-2)8-6-13/h3-9,12,16H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMMWMJURSAYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reducing agent.
Coupling with 4-methoxyphenylpropan-2-amine: The intermediate is then coupled with 4-methoxyphenylpropan-2-amine under reductive amination conditions, often using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as transaminases, can also be explored to achieve enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1-phenylpropan-2-amine: Lacks the methoxy group on the phenyl ring.
N-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)propan-2-amine: Contains a hydroxy group instead of a methoxy group.
N-(furan-2-ylmethyl)-1-(4-chlorophenyl)propan-2-amine: Features a chloro group on the phenyl ring.
Uniqueness
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine is unique due to the presence of both the furan ring and the methoxy-substituted phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
